molecular formula C11H17NO B1276128 N-benzyl-3-methoxypropan-1-amine CAS No. 32857-21-9

N-benzyl-3-methoxypropan-1-amine

Cat. No.: B1276128
CAS No.: 32857-21-9
M. Wt: 179.26 g/mol
InChI Key: KMHCMZJAEZLRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-methoxypropan-1-amine is an organic compound with the molecular formula C11H17NO It is a derivative of propanamine, where a benzyl group is attached to the nitrogen atom and a methoxy group is attached to the third carbon of the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-methoxypropan-1-amine typically involves the reaction of benzylamine with 3-methoxypropanal in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 3-methoxypropanal reacts with benzylamine to form an imine intermediate, which is then reduced to the amine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and in-line monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-methoxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for introducing halogen atoms.

Major Products:

    Oxidation: Benzaldehyde or benzyl ketone derivatives.

    Reduction: Secondary or tertiary amines with varying alkyl groups.

    Substitution: Halogenated benzyl derivatives or other substituted benzyl compounds.

Scientific Research Applications

N-benzyl-3-methoxypropan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of N-benzyl-3-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. The methoxy group can also participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

  • N-benzyl-2-methoxypropan-1-amine
  • N-benzyl-4-methoxypropan-1-amine
  • N-benzyl-3-ethoxypropan-1-amine

Comparison: N-benzyl-3-methoxypropan-1-amine is unique due to the position of the methoxy group on the third carbon of the propyl chain. This specific positioning can influence its reactivity and interaction with biological targets compared to its analogs. For instance, N-benzyl-2-methoxypropan-1-amine, with the methoxy group on the second carbon, may exhibit different steric and electronic properties, leading to variations in its chemical behavior and biological activity.

Properties

IUPAC Name

N-benzyl-3-methoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-13-9-5-8-12-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHCMZJAEZLRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408348
Record name N-benzyl-3-methoxypropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32857-21-9
Record name N-benzyl-3-methoxypropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.